An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Key Intermediate in Advanced Pharmaceutical Synthesis
An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Key Intermediate in Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar of Modern Antiandrogen Therapy
In the landscape of advanced pharmaceutical development, the significance of key intermediates often remains behind the scenes, yet their role is paramount to the successful synthesis of life-altering therapeutics. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, bearing the CAS number 90357-53-2, stands as a quintessential example of such a critical molecule. While not a therapeutic agent itself, it is a cornerstone in the synthetic pathway of potent nonsteroidal antiandrogen (NSAA) drugs, most notably Bicalutamide, a widely used medication in the treatment of prostate cancer.[1][2] This technical guide offers an in-depth exploration of this pivotal intermediate, from its fundamental physicochemical properties and synthesis to its chemical reactivity and applications in drug discovery.
Physicochemical Properties at a Glance
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a white to pale-yellow crystalline powder. Its key properties are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 90357-53-2 |
| Molecular Formula | C₁₂H₉F₃N₂O |
| Molecular Weight | 254.21 g/mol [3] |
| Melting Point | 137-145 °C[3][4] |
| Appearance | White to Almost white powder to crystal |
| Purity | >98.0% (GC) |
| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[5] |
| Synonyms | N-Methacryloyl-4-cyano-3-trifluoromethylaniline, 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide[3] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a well-established process, typically involving the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[6][7]
Experimental Protocol: Synthesis
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in N,N-dimethylacetamide (DMA).
-
Reagent Addition: Slowly add methacryloyl chloride dropwise to the stirred solution. The addition should be controlled to manage the exothermic nature of the reaction, maintaining it at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours to overnight).[6]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with cold brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent.
Purification
The crude product is typically purified by flash column chromatography to yield the final product as a white solid with high purity.[6][7]
Caption: Synthesis workflow for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide.
Chemical Reactivity and Role in Synthesis
The primary significance of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide lies in its role as a versatile intermediate. Its chemical reactivity is dominated by the methacrylamide moiety, which readily undergoes further transformations.
Epoxidation: The Gateway to Bicalutamide
A crucial reaction is the epoxidation of the double bond in the methacrylamide group to form N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide (CAS 90357-51-0).[8][9] This epoxide is a key intermediate in the synthesis of Bicalutamide.[1][2] The epoxidation can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.[7]
Synthesis of Bicalutamide
The synthesis of Bicalutamide from the epoxide intermediate involves the ring-opening of the epoxide with 4-fluorothiophenol, followed by oxidation of the resulting thioether to a sulfone.[1][2]
Caption: Synthetic pathway from the title compound to Bicalutamide.
Other Applications in Drug Discovery
Beyond Bicalutamide, this intermediate's structural motif is valuable in the synthesis of other biologically active molecules. For instance, the core structure is related to other nonsteroidal antiandrogens and selective androgen receptor modulators (SARMs).[10][11] The 4-cyano-3-(trifluoromethyl)phenyl group is a common pharmacophore that imparts high affinity for the androgen receptor. The synthesis of compounds like RU-58841, another potent antiandrogen, also involves related synthetic strategies.[12][13][14]
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are paramount when working with N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide.
Hazard Identification:
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[15]
-
Irritant: Causes skin and serious eye irritation.[15]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[15]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[15]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[16]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16] Recommended storage is at room temperature or refrigerated (<15°C).
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[15]
Conclusion
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is more than just a chemical compound; it is a critical enabler in the synthesis of advanced pharmaceuticals that have a significant impact on patient care. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and process development scientists. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in the ongoing quest for novel and improved therapeutics.
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MDPI. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]
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Cardiff University ORCA. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. [Link]
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RSC Publishing. Alternative synthesis of the anti-baldness compound RU58841. [Link]
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Cellagen Technology. RU58841 Product Specification Sheet. [Link]
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